molecular formula C16H11N3O B8518134 3-[4-Phenyl-isoxazol-5-yl]-1H-pyrrolo[2,3-b]pyridine

3-[4-Phenyl-isoxazol-5-yl]-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8518134
M. Wt: 261.28 g/mol
InChI Key: MMJADWGNLNZUDM-UHFFFAOYSA-N
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Patent
US07446199B2

Procedure details

To a solution of 2-phenyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone (200 mg, 0.85 mmol) in dry THF (5 mL) was added tert-butoxy-N,N,N′,N′-tetramethyl-methanediamine (Bredereck's reagent) (440 mg, 2.52 mmol). The solution was heated at 60° C. for 3 h and evaporated to dry. The resulting residue was dissolved in ethanol (5 mL). To this ethanol solution was then added hydroxylamine hydrochloride (300 mg, 4.32 mmol) and sodium acetate (420 mg, 5.12 mmol). The mixture was heated under reflux for 10 h, cooled, and poured into aqueous NaHCO3 solution. The crude product was collected by filtration and washed with water. After purification by Gilson HPLC, the pure product was obtained as powder (130 mg, 0.50 mmol, 59%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
420 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([C:10]2[C:18]3[C:13](=[N:14][CH:15]=[CH:16][CH:17]=3)[NH:12][CH:11]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[CH:24](N(C)C)[N:25](C)C)(C)(C)C.Cl.NO.C([O-])(=O)C.[Na+].C([O-])(O)=O.[Na+]>C1COCC1>[C:1]1([C:7]2[CH:24]=[N:25][O:9][C:8]=2[C:10]2[C:18]3[C:13](=[N:14][CH:15]=[CH:16][CH:17]=3)[NH:12][CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)C1=CNC2=NC=CC=C21
Name
Quantity
440 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)N(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
420 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to dry
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in ethanol (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After purification by Gilson HPLC

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=NOC1C1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mmol
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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